1,7-Dinitronaphthalene
Overview
Description
1,7-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 7 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1,7-Dinitronaphthalene can be synthesized through the nitration of naphthalene. The process involves the use of mixed acids, typically a combination of nitric acid and sulfuric acid, under controlled temperature conditions. The nitration reaction is carried out at temperatures ranging from 15°C to 80°C in an organic solvent such as dichloroethane . Another method involves the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitrating reagent under mild conditions .
Chemical Reactions Analysis
1,7-Dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound typically yields 1,7-diaminonaphthalene.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and nitrogen dioxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,7-Dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,7-dinitronaphthalene involves its interaction with molecular targets and pathways within a system. The nitro groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,7-Dinitronaphthalene can be compared with other dinitronaphthalene isomers such as 1,5-dinitronaphthalene, 1,8-dinitronaphthalene, and 1,3-dinitronaphthalene. Each of these compounds has unique properties and applications:
1,5-Dinitronaphthalene: Used in the production of advanced polyurethanes.
1,8-Dinitronaphthalene: Utilized in the production of dyes and plastics.
1,3-Dinitronaphthalene: Employed as a sensitizer in explosives and as an intermediate in dye synthesis
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
IUPAC Name |
1,7-dinitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIDGMWHINKYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179524 | |
Record name | 1,7-Dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24824-25-7 | |
Record name | 1,7-Dinitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24824-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dinitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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